Tetrachloroplatinate(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

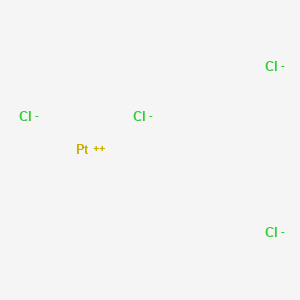

Tetrachloroplatinate(2-) is a platinum coordination entity and a perchlorometallate anion.

科学研究应用

Synthesis of Platinum Nanoparticles

One of the primary applications of tetrachloroplatinate(II) is in the synthesis of platinum nanoparticles. These nanoparticles exhibit exceptional catalytic properties, which are exploited in various fields, including:

- Catalysis : Platinum nanoparticles serve as catalysts in chemical reactions, such as hydrogenation and oxidation processes. They are particularly valuable in fuel cell technologies.

- Biomedical Applications : The biocompatibility of platinum nanoparticles makes them suitable for drug delivery systems and imaging agents in medical diagnostics .

Table 1: Properties of Platinum Nanoparticles Derived from Tetrachloroplatinate(II)

| Property | Description |

|---|---|

| Size | Typically 1-100 nm |

| Surface Area | High surface area enhances reactivity |

| Catalytic Activity | Effective in various reactions |

| Biocompatibility | Suitable for biomedical applications |

Catalyst in Organic Reactions

Tetrachloroplatinate(II) is utilized as a catalyst in several organic reactions, including:

- Hydroarylation Reactions : It facilitates the addition of aryl groups to alkenes, which is crucial for synthesizing complex organic molecules .

- Selective Methane Oxidation : The compound acts as a catalyst for the selective oxidation of methane, converting it into methanol or other valuable chemicals .

Synthesis of Phosphorescent Materials

Tetrachloroplatinate(II) serves as a precursor for synthesizing platinum-based phosphorescent materials, which have applications in:

- Electroluminescent Devices : These materials are used in OLEDs (Organic Light Emitting Diodes), providing efficient light emission and energy conversion .

- Luminescent Sensors : The luminescent properties can be harnessed for sensing applications, detecting various analytes based on light emission changes.

Cancer Treatment

The compound is also significant in medicinal chemistry, particularly in the development of anticancer drugs. The transformation of tetrachloroplatinate(II) into cisplatin involves the replacement of chloride ligands with ammonia, resulting in a potent chemotherapeutic agent used to treat various cancers .

Research Studies and Case Examples

Numerous studies have explored the mechanisms and efficiencies associated with tetrachloroplatinate(II) applications:

- A study on the oxidation mechanism of tetrachloroplatinate(II) by hydrogen peroxide highlighted its behavior under acidic conditions, providing insights into its reactivity and potential applications in oxidative processes .

- Research on the hydrolysis kinetics of tetrachloroplatinate(II) revealed important information about its stability and reactivity in different pH environments, which is crucial for its application in catalysis and material synthesis .

- Investigations into oxidative addition reactions with N,N-dialkylacetamides demonstrated its utility in forming new platinum complexes under mild conditions, expanding its application scope in synthetic chemistry .

属性

CAS 编号 |

13965-91-8 |

|---|---|

分子式 |

Cl4Pt-2 |

分子量 |

336.9 g/mol |

IUPAC 名称 |

platinum(2+);tetrachloride |

InChI |

InChI=1S/4ClH.Pt/h4*1H;/q;;;;+2/p-4 |

InChI 键 |

SVZRVTAEYVVVPM-UHFFFAOYSA-J |

SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |

手性 SMILES |

[Cl-].[Cl-].Cl[Pt]Cl |

规范 SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |

相关CAS编号 |

10025-99-7 (di-potassium salt) 10026-00-3 (di-hydrochloride salt) 13820-41-2 (di-ammonium salt) 13820-46-7 (tetra-ammonium salt) 13820-56-9 (di-rubidium salt) |

同义词 |

ammonium tetrachloroplatinite(II) diammonium tetrachloroplatinate dipotassium tetrachloroplatinate potassium tetrachloroplatinate tetrachloroplatinate tetrachloroplatinate, diammonium salt tetrachloroplatinate, dipotassium salt tetrachloroplatinate, dirubidium salt tetrachloroplatinate, potassium salt, (195)Pt-labeled tetrachloroplatinate, sodium salt tetrachloroplatinate, tetraammonium salt tetrachloroplatinum dipotassium salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。